molecular formula C12H14I2N2 B155394 Paraquat diiodide CAS No. 1983-60-4

Paraquat diiodide

Cat. No. B155394
CAS RN: 1983-60-4
M. Wt: 440.06 g/mol
InChI Key: JZLZVBMQJMQNJU-UHFFFAOYSA-L
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Description

Paraquat diiodide is a non-volatile white crystalline solid . It is a deuterated analog of the bipyridylium herbicide paraquat, wherein the dimethyl protons are replaced by deuterium .


Synthesis Analysis

Paraquat diiodide may be used as a deuterated internal standard to quantify paraquat in cowpeas by ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) .


Molecular Structure Analysis

Paraquat diiodide is a quaternary ammonium herbicide . The free electrons from photosystem I react with the paraquat ion to give the free radical form .


Chemical Reactions Analysis

Paraquat works by targeting the chloroplast and diverting the flow of electrons from ‘Photosystem I,’ which results in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues .


Physical And Chemical Properties Analysis

Paraquat diiodide is a non-volatile white crystalline solid, melting and decomposing at 300°C. It is extremely soluble in water and practically insoluble in most organic solvents .

Scientific Research Applications

Environmental Bioremediation

Paraquat diiodide: is known for its persistence in the environment and potential toxicity. Research has been conducted on the degradation of Paraquat from contaminated environments using various methods, including bioremediation . Microorganisms capable of degrading Paraquat have been isolated, and their potential in cleaning up contaminated soils and water bodies is a significant area of study .

Agricultural Weed Control

Despite its toxicity, Paraquat diiodide has been used extensively as a nonselective herbicide due to its rapid action against weeds. It’s particularly effective in controlling annual and perennial weeds in crops like cotton, rice, soybean, and cocoa. The study of its application and the impact of its ban in countries like South Korea provides insights into safer agricultural practices .

Analytical Chemistry

In the field of analytical chemistry, Paraquat diiodide serves as a standard for quantification purposes. For instance, it’s used as a deuterated internal standard to quantify Paraquat in biological samples like cowpeas using advanced techniques such as ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) .

Photocatalytic Degradation

The efficient photodegradation of Paraquat using photocatalysts like TiO2 is another research application. Studies focus on optimizing variables such as reaction time, solution pH, photocatalyst dosage, and initial Paraquat concentration to maximize the removal efficiency of Paraquat from the environment .

Toxicology and Public Health

Research into the toxicological profile of Paraquat diiodide is crucial for public health. Studies have reconfirmed its acute toxicity to humans and the need for effective antidotes. The implications of its ban on human health and agriculture, as well as its replacement with other herbicides, are important research topics .

Soil Microbiology

Interestingly, Paraquat diiodide is comparatively safe for soil microorganisms and plant roots, which makes it a unique subject of study in soil microbiology. Research into its long-term exposure effects and potential biomagnification in humans and mammals is ongoing .

Pesticide Market Analysis

The ban of Paraquat and its effects on the pesticide market is another area of research. The shift in the use of nonselective herbicides, market dynamics, and consumer preferences post-ban provide valuable data for economic and market analysis .

Environmental Chemistry

Finally, the role of Paraquat diiodide in environmental chemistry, particularly its interaction with soil components like clay lattices and its resistance to rapid degradation, is a vital research area. This includes studying its environmental fate and transport mechanisms .

Mechanism of Action

Target of Action

Paraquat diiodide, commonly known as paraquat, is a quaternary ammonium herbicide . Its primary targets are plants, where it acts upon direct contact with plant tissues, particularly leaves and stems . In humans, the primary targets of paraquat toxicity are the lungs and other organs .

Mode of Action

Paraquat exerts its herbicidal activity by interfering with the electron transfer system, inhibiting the reduction of nicotinamide adenine dinucleotide phosphate (NADPH) during photosynthesis . This deviation of electron flow from photosynthesis produces a toxic derivative, PQ+, which is re-oxidized by the O2 produced in chloroplasts .

Biochemical Pathways

The biochemical pathways affected by paraquat are complex . Paraquat generates reactive oxygen species (ROS), leading to oxidative stress and damage in plant tissues . In humans, several intracellular events are triggered, leading to apoptotic cell death. These include oxidative stress, mitochondria dysfunction, endoplasmic reticulum stress, alteration in dopamine catabolism, inactivation of tyrosine hydroxylase, and decreased levels of neurotrophic factors .

Result of Action

The molecular and cellular effects of paraquat’s action are significant. In plants, paraquat leads to the death of the plant upon direct contact . In humans, ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . Laboratory studies have demonstrated that paraquat induces many pathological features similar to those seen in Parkinson’s disease .

Action Environment

Paraquat can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater . Runoff from treated fields can lead to water pollution, negatively impacting aquatic ecosystems . Environmental factors such as light, humidity, temperature, and rainfall can influence the absorption, movement, and activity of paraquat .

Safety and Hazards

Paraquat is toxic by the oral route, slightly toxic by the dermal (skin) route, an irritant to skin and eyes, and highly toxic by the inhalation (lungs) route . Chronic exposure can lead to lung damage, kidney failure, heart failure, and esophageal strictures .

Future Directions

There have been multiple lawsuits filed due to the toxicity of Paraquat . Laboratory studies using the herbicide paraquat in different in vitro and in vivo models have demonstrated the induction of many PD pathological features . This model has opened new frontiers in the quest for new therapeutic targets for PD .

properties

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2HI/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZVBMQJMQNJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941660
Record name 1,1'-Dimethyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paraquat diiodide

CAS RN

1983-60-4
Record name Paraquat diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dimethyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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